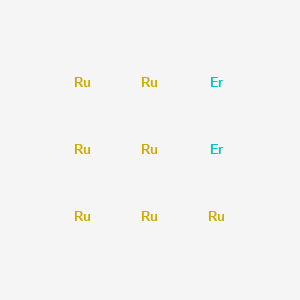
Erbium--ruthenium (2/7)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erbium–ruthenium (2/7) is a compound consisting of erbium and ruthenium in a specific stoichiometric ratio. Erbium is a rare-earth element known for its applications in lasers and optical fibers, while ruthenium is a transition metal with significant catalytic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of erbium–ruthenium (2/7) typically involves the reaction of erbium and ruthenium precursors under controlled conditions. One common method is the solid-state reaction, where erbium oxide and ruthenium oxide are mixed in the desired stoichiometric ratio and heated at high temperatures in an inert atmosphere. This process ensures the formation of the erbium–ruthenium compound with minimal impurities.
Industrial Production Methods
Industrial production of erbium–ruthenium (2/7) may involve more advanced techniques such as chemical vapor deposition (CVD) or molecular beam epitaxy (MBE). These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production. The choice of method depends on the intended application and the required purity of the final product.
化学反应分析
Types of Reactions
Erbium–ruthenium (2/7) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both erbium and ruthenium.
Common Reagents and Conditions
Oxidation: Erbium–ruthenium (2/7) can be oxidized using oxygen or other oxidizing agents. The reaction typically occurs at elevated temperatures and results in the formation of oxides.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide. These reactions are often carried out at high temperatures to ensure complete reduction.
Substitution: Substitution reactions may involve the replacement of one element in the compound with another. These reactions require specific reagents and conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of erbium–ruthenium (2/7) may result in the formation of erbium oxide and ruthenium oxide, while reduction may yield metallic erbium and ruthenium.
科学研究应用
Erbium–ruthenium (2/7) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its catalytic properties are enhanced by the presence of both erbium and ruthenium.
Biology: In biological research, erbium–ruthenium (2/7) is used in the development of imaging agents and contrast materials for medical diagnostics. Its ability to interact with biological molecules makes it valuable in this field.
Medicine: The compound is explored for its potential use in cancer therapy. Ruthenium-based compounds have shown promise as anticancer agents, and the addition of erbium may enhance their effectiveness.
Industry: Erbium–ruthenium (2/7) is used in the production of advanced materials, including high-performance alloys and coatings. Its unique properties make it suitable for applications requiring high strength and durability.
作用机制
The mechanism of action of erbium–ruthenium (2/7) involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound facilitates chemical reactions by providing active sites for reactants to interact. In biological and medical applications, the compound may interact with cellular components, leading to specific biological effects. The exact mechanism depends on the specific application and the properties of the compound.
相似化合物的比较
Erbium–ruthenium (2/7) can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Erbium oxide: Known for its use in optical applications, erbium oxide has different properties compared to erbium–ruthenium (2/7) due to the absence of ruthenium.
Ruthenium oxide: Used as a catalyst in various chemical reactions, ruthenium oxide lacks the unique properties imparted by the presence of erbium in erbium–ruthenium (2/7).
Erbium–platinum compounds: These compounds share some similarities with erbium–ruthenium (2/7) but have different catalytic and physical properties due to the presence of platinum instead of ruthenium.
The combination of erbium and ruthenium in a specific ratio results in a compound with unique properties that are not observed in other similar compounds, making erbium–ruthenium (2/7) valuable for various applications.
属性
CAS 编号 |
88387-67-1 |
|---|---|
分子式 |
Er2Ru7 |
分子量 |
1042.0 g/mol |
IUPAC 名称 |
erbium;ruthenium |
InChI |
InChI=1S/2Er.7Ru |
InChI 键 |
YQTNVNVHWBZDEL-UHFFFAOYSA-N |
规范 SMILES |
[Ru].[Ru].[Ru].[Ru].[Ru].[Ru].[Ru].[Er].[Er] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


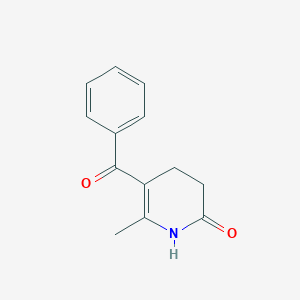
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
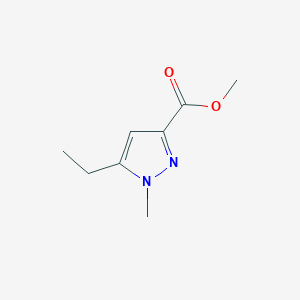
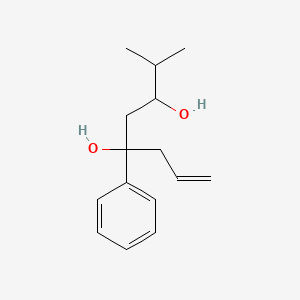
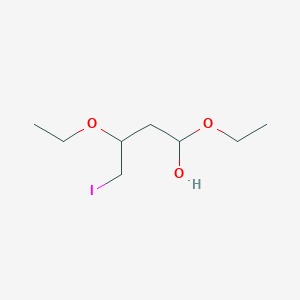
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)
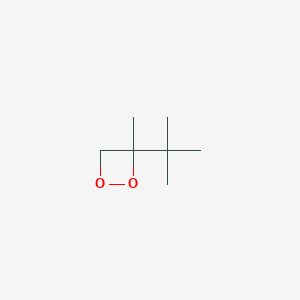
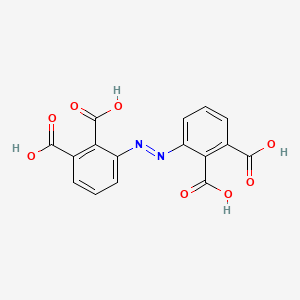
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)

![Diethyl [(2-methylcyclopentyl)methyl]phosphonate](/img/structure/B14401151.png)
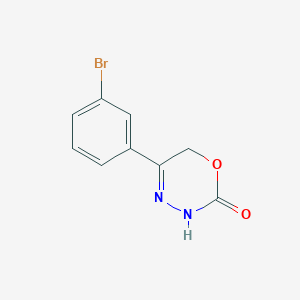
![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)
![4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile](/img/structure/B14401178.png)
